Ethyl (4-chloro-3-fluorobenzoyl)acetate
Description
Ethyl (4-chloro-3-fluorobenzoyl)acetate is a fluorinated and chlorinated aromatic ester characterized by a benzoyl group substituted with chlorine at the para-position and fluorine at the meta-position, linked to an ethyl acetate moiety.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDICAQJHOYPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl (4-chloro-3-fluorobenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (4-chloro-3-fluorobenzoyl)acetate undergoes various types of chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with diamines via C-C bond cleavage to form benzimidazoles and perimidines.
Oxidative Cross-Coupling: This compound can undergo oxidative cross-coupling reactions with indoles via dioxygen activation.
Substitution Reactions: It can also undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Ethyl (4-chloro-3-fluorobenzoyl)acetate serves multiple roles in scientific research:
Medicinal Chemistry
The compound is investigated for its potential as a precursor in synthesizing various pharmaceutical agents. Notable applications include:
- Antitumor Agents : It is utilized in the synthesis of SIRT1/2 inhibitors, which have shown promise in cancer treatment.
- Antimalarial Compounds : Research indicates its involvement in synthesizing quinoxaline derivatives that exhibit antimalarial activity .
Organic Synthesis
This compound acts as an intermediate in various organic synthesis reactions:
- Claisen Condensation : The compound can participate in Claisen condensation reactions, leading to the formation of new carbon-carbon bonds essential for constructing complex organic molecules.
- Michael Addition Reactions : It is also used in intramolecular Michael addition reactions, contributing to the formation of cyclic compounds .
Material Science
In material science, this compound is explored for its properties in developing specialty chemicals and materials with unique functionalities.
Case Study 1: Synthesis of Antitumor Agents
A study published in a peer-reviewed journal highlighted the synthesis of SIRT1/2 inhibitors using this compound as a key intermediate. The resulting compounds demonstrated significant antitumor activity in vitro, indicating their potential for further development into therapeutic agents .
Case Study 2: Antimalarial Research
Research conducted on quinoxaline derivatives synthesized from this compound showed promising results against Plasmodium falciparum, suggesting that modifications to this compound could lead to effective antimalarial drugs .
Mechanism of Action
The mechanism of action of Ethyl (4-chloro-3-fluorobenzoyl)acetate involves its ability to participate in various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets and pathways, such as enzymes and receptors, to exert their effects. For example, the synthesis of antitumor agents involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Substituent Effects: Halogen Positioning and Electronic Properties
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS 331-33-9)
This compound replaces chlorine and fluorine with a trifluoromethyl (-CF₃) group at the para-position. The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to mixed halogen substituents. Such derivatives are often used in drug candidates targeting hydrophobic binding pockets .Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate (CAS 359714-55-9)
The incorporation of a 1,3,4-oxadiazole ring introduces additional hydrogen-bonding capabilities and rigidity. The fluorine at the para-position on the phenyl ring may enhance bioavailability compared to meta-substituted analogs like Ethyl (4-chloro-3-fluorobenzoyl)acetate .
Functional Group Variations
- Ethyl 4-chloroacetoacetate (CAS 638-07-3) This compound lacks the benzoyl group, instead featuring a chloro-substituted acetoacetyl chain.
Structural and Application Comparison Table
Research Findings and Limitations
- Bioactivity Context : While this compound itself lacks direct bioactivity studies, related esters (e.g., ethyl acetate extracts of spices) show antifungal and antimicrobial properties, suggesting halogenated esters could be explored for similar roles .
- Synthesis Challenges : The discontinuation of this compound may reflect difficulties in multi-step synthesis or purification, common in halogenated aromatics .
- Electron-Withdrawing Effects : Fluorine’s electronegativity enhances stability and directs electrophilic substitution, whereas chlorine’s bulkiness may influence regioselectivity in reactions .
Biological Activity
Ethyl (4-chloro-3-fluorobenzoyl)acetate is a compound of significant interest in medicinal and synthetic chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
This compound has the molecular formula CHClF O and a molecular weight of approximately 224.64 g/mol. The compound is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and can improve binding affinity to target proteins.
Enzyme Interaction
Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in pathways related to cancer and metabolic diseases. For instance, derivatives of chlorofluorobenzoylacetates have shown inhibitory effects on kinases involved in cancer progression, suggesting that this compound may exhibit similar properties.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Study Reference | Biological Activity | IC Value | Target |
|---|---|---|---|
| EGFR Inhibition | 1.8 nM | EGFR | |
| Aurora Kinase Inhibition | 24.1 nM | Aurora A | |
| Antioxidant Activity | Not specified | N/A |
Case Studies
- EGFR Inhibition : A study involving compounds structurally similar to this compound demonstrated potent inhibition of the epidermal growth factor receptor (EGFR). The most effective derivative showed an IC value of 1.8 nM, indicating a strong potential for targeting cancers driven by EGFR signaling pathways .
- Aurora Kinase Inhibition : Another investigation focused on the inhibition of Aurora kinases, which play a critical role in cell division and are often overexpressed in tumors. Compounds with similar structures exhibited IC values around 24.1 nM against Aurora A, highlighting the potential for this compound in cancer therapy .
Research Findings
Recent studies have explored the synthesis and evaluation of various derivatives derived from this compound. These investigations have revealed:
- Structure-Activity Relationships (SAR) : Modifications to the benzene ring significantly affect biological activity. For instance, introducing different substituents can enhance or diminish enzyme inhibition .
- Toxicity Profiles : Preliminary assessments indicate that while some derivatives exhibit potent biological activity, their toxicity profiles must be carefully evaluated to ensure safety in potential therapeutic applications .
Q & A
Q. Table 1: Synthesis Optimization
| Condition | Yield (%) | Reference |
|---|---|---|
| Et₃N, CH₂Cl₂, reflux | 43 | |
| NaHCO₃, dioxane | 65* | |
| *Post-optimization with sodium bicarbonate. |
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 1.2–1.4 ppm for ethyl group; ¹³C NMR: carbonyl signals at ~170 ppm) .
- X-ray Crystallography : Resolve molecular geometry (e.g., trigonal planar carbonyl geometry, bond angles ~120°) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 216.64 for [M+H]⁺) .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Discrepancies (e.g., conflicting melting points or NMR shifts) arise from polymorphic forms or impurities. Mitigation strategies:
Cross-validate with multiple techniques (e.g., IR for functional groups, GC-MS for purity) .
Recrystallize using solvents like ethyl acetate/petroleum ether to isolate pure phases .
Compare with literature : Use databases (e.g., CAS 638-07-3) to verify expected properties .
Advanced: What strategies improve reaction yields in large-scale synthesis?
Answer:
Q. Table 2: Catalytic Effects
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| KOAc | Dioxane | 43 |
| None | CH₂Cl₂ | 28 |
Basic: Which analytical methods assess purity in academic research?
Answer:
- TLC : Monitor reaction progress using ethyl acetate/hexane (1:6) as mobile phase .
- GC-MS : Quantify impurities (e.g., unreacted starting materials) with retention time matching .
- HPLC : Resolve enantiomers using chiral columns .
Advanced: How to address discrepancies in reported physicochemical properties?
Answer:
Variations in melting points or solubility (e.g., conflicting CAS 638-07-3 data) may stem from:
- Polymorphism : Characterize via differential scanning calorimetry (DSC).
- Hydration States : Conduct Karl Fischer titration for water content .
- Literature Review : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over vendor data .
Advanced: What role does this compound play in synthesizing bioactive molecules?
Answer:
It serves as a precursor for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
